tert-Butyl 5-Norbornene-2-carboxylate

Copolymerization Kinetics Free Radical Polymerization 193 nm Photoresist

tert-Butyl 5-norbornene-2-carboxylate (tBNBC, CAS 154970-45-3) is a norbornene derivative featuring a strained bicyclic framework with an acid-labile tert-butyl ester substituent. This compound is commercially supplied as an endo/exo isomeric mixture (>95% purity) and serves as a critical monomer for advanced polymer synthesis, particularly in 193 nm photoresist materials.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 154970-45-3
Cat. No. B124783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-Norbornene-2-carboxylate
CAS154970-45-3
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC2CC1C=C2
InChIInChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3/t8-,9-,10?/m1/s1
InChIKeyBZBMBZJUNPMEBD-MGRQHWMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Norbornene-2-carboxylate (CAS 154970-45-3): Procurement and Technical Baseline


tert-Butyl 5-norbornene-2-carboxylate (tBNBC, CAS 154970-45-3) is a norbornene derivative featuring a strained bicyclic framework with an acid-labile tert-butyl ester substituent [1]. This compound is commercially supplied as an endo/exo isomeric mixture (>95% purity) and serves as a critical monomer for advanced polymer synthesis, particularly in 193 nm photoresist materials [2][3]. Its structural attributes enable controlled polymerization via free radical, ring-opening metathesis (ROMP), and coordination-insertion mechanisms [4][5].

Why Generic Substitution of tert-Butyl 5-Norbornene-2-carboxylate Fails in Critical Applications


Substituting tert-butyl 5-norbornene-2-carboxylate (tBNBC) with other norbornene esters (e.g., methyl, ethyl, or n-butyl) is not feasible for applications requiring precise control over polymerization kinetics, solubility switching, and film adhesion. The tert-butyl ester group uniquely provides an acid-catalyzed deprotection mechanism that is essential for chemically amplified photoresists [1]. In copolymerizations, the bulky tert-butyl group significantly alters monomer reactivity ratios compared to smaller ester analogs, leading to different polymer compositions and properties [2]. Furthermore, the endo/exo stereochemistry of tBNBC influences polymer properties, and suppliers providing consistent isomer ratios are critical for reproducible performance [3]. Generic substitution risks compromised lithographic resolution, reduced adhesion, and altered thermal stability.

Quantitative Evidence for Differentiated Performance of tert-Butyl 5-Norbornene-2-carboxylate


Copolymerization Kinetics: tert-Butyl Ester vs. Norbornene in MAH Terpolymers

In free radical terpolymerizations with maleic anhydride (MAH), the observed rate constant (kobs) is strongly dependent on the ratio of norbornene (Nb) to tert-butyl 5-norbornene-2-carboxylate (Nb-TBE). The kobs decreases significantly as the proportion of Nb-TBE increases, demonstrating that the bulky tert-butyl ester group retards the overall polymerization rate compared to unsubstituted norbornene [1]. Specifically, a 50/0/50 Nb/Nb-TBE/MAH feed ratio yields a kobs of 6.68 × 10⁻⁵ s⁻¹, while a 0/50/50 ratio reduces kobs to 1.13 × 10⁻⁵ s⁻¹—a nearly sixfold decrease.

Copolymerization Kinetics Free Radical Polymerization 193 nm Photoresist

Relative Monomer Incorporation Rate: tert-Butyl vs. Norbornene

In the same Nb/Nb-TBE/MAH terpolymerization system (25/25/50 molar feed), norbornene (Nb) incorporates into the polymer backbone approximately 1.7 times faster than tert-butyl 5-norbornene-2-carboxylate (Nb-TBE) [1]. This differential reactivity directly impacts the final copolymer composition, with the tert-butyl ester monomer being less favored during chain growth.

Copolymer Composition Reactivity Ratio Polymer Synthesis

Adhesion Enhancement: tert-Butyl Ester Content Correlates with Work of Adhesion

In maleic anhydride/norbornene/tert-butyl norbornene carboxylate (MAH/Nb/Nb-TBE) terpolymers, the work of adhesion (Wadh) to silicon substrates increases with higher Nb-TBE content [1]. While the study does not provide a direct comparison with methyl or ethyl esters, the tert-butyl ester contributes to surface energy properties that approach those of conventional 248 nm photoresist polymers, which is a key benchmark for industrial viability.

Adhesion 193 nm Lithography Surface Energy

Lithographic Resolution: 110 nm Features Achieved with High Nb-TBE Content

193 nm resist formulations incorporating polymers with high tert-butyl 5-norbornene-2-carboxylate (Nb-TBE) content demonstrated enhanced imaging performance, successfully resolving sharp features as small as 110 nm via scanning electron microscopy (SEM) [1]. This performance is directly attributed to the tert-butyl ester's role in the chemically amplified deprotection mechanism and its contribution to polymer properties.

Photolithography 193 nm Resist Semiconductor

Thermal Deprotection and Glass Transition Tunability in ROMP Polymers

In ring-opening metathesis polymerization (ROMP)-derived polymers, the tert-butyl protecting group undergoes thermal deprotection at 275°C to regenerate a carboxylic acid, enabling aqueous base solubility [1]. Furthermore, by controlling the feed ratio of tBNBC with other monomers, the glass transition temperature (Tg) of the resulting copolymers can be adjusted over a wide range of 80°C to 200°C [1]. This tunability is a direct consequence of the tert-butyl ester's steric and electronic properties.

ROMP Thermal Properties Deprotection

Optimal Application Scenarios for tert-Butyl 5-Norbornene-2-carboxylate Based on Performance Evidence


193 nm Photoresist Formulation for Sub-150 nm Node Semiconductor Manufacturing

Based on direct evidence of 110 nm resolution [1] and adhesion enhancement [2], tert-butyl 5-norbornene-2-carboxylate is optimally suited as a comonomer in matrix polymers for 193 nm chemically amplified photoresists. Its acid-labile tert-butyl ester enables high-contrast solubility switching, while its incorporation improves film adhesion to silicon substrates, mitigating pattern collapse—a common failure mode in advanced lithography.

Synthesis of Tailored Polyolefins via Coordination-Insertion Copolymerization

The successful copolymerization of tBNBC with ethylene using Pd catalysts [3] demonstrates its utility in producing functionalized cyclic olefin copolymers (COCs). The tert-butyl ester imparts polar functionality that can enhance surface properties, wettability, and adhesion in otherwise non-polar polyolefin matrices, expanding the application scope of COCs in packaging, optics, and electronics.

Development of Functional Polymers via Ring-Opening Metathesis Polymerization (ROMP)

The ability to thermally deprotect the tert-butyl ester at 275°C to generate carboxylic acid functionalities post-polymerization [4] makes tBNBC a valuable monomer for ROMP. This allows for the creation of well-defined polymers that can be subsequently modified or crosslinked, enabling applications in advanced coatings, adhesives, and biomedical materials where post-synthetic functionalization is required.

Precision Copolymer Synthesis Requiring Controlled Monomer Incorporation

For applications demanding precise control over polymer composition, the quantified difference in reactivity ratios between tBNBC and unsubstituted norbornene [5] must be accounted for. The slower incorporation rate of tBNBC (1.7× slower than norbornene) necessitates careful adjustment of monomer feed ratios to achieve target polymer structures, making it a critical parameter for reproducible synthesis of terpolymers for advanced materials.

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